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PECTATE POTASSIUM

Ionotropic Gelation Biopolymer Chemistry Rheology

PECTATE POTASSIUM (CAS 108321-62-6), also known as potassium pectate or polygalacturonic acid potassium salt, is a polysaccharide derived from pectic acid. It is characterized by a low degree of esterification (DE) where most carboxyl groups exist in the potassium salt form.

Molecular Formula C27H29NS
Molecular Weight 0
CAS No. 108321-62-6
Cat. No. B1167871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePECTATE POTASSIUM
CAS108321-62-6
Molecular FormulaC27H29NS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PECTATE POTASSIUM: Understanding Its Role as a Low-Ester Pectin Salt for Research and Industrial Procurement


PECTATE POTASSIUM (CAS 108321-62-6), also known as potassium pectate or polygalacturonic acid potassium salt, is a polysaccharide derived from pectic acid. It is characterized by a low degree of esterification (DE) where most carboxyl groups exist in the potassium salt form . The compound consists of linear chains of α-(1→4)-linked D-galacturonic acid units and has a molecular weight of 194.14 g/mol . PECTATE POTASSIUM is primarily utilized as a gelling agent, thickener, and stabilizer in food science, and as a biochemical reagent in glycobiology research [1].

Why Sodium Pectate or Pectin Are Not Always Suitable Substitutes for PECTATE POTASSIUM in Specific Applications


Substituting PECTATE POTASSIUM with other in-class compounds like sodium pectate, ammonium pectate, or esterified pectins can lead to significant functional and compositional differences in end products. The primary differentiator is the specific monovalent counterion (K+ vs. Na+), which influences gelation kinetics with divalent cations like calcium and alters the final rheological profile [1]. Furthermore, the low degree of esterification in PECTATE POTASSIUM distinguishes it from high-methoxyl pectins, which require different conditions (e.g., high sugar and low pH) for gelation . These variations necessitate careful, application-specific compound selection, as detailed in the quantitative evidence below.

Quantifiable Performance Differentiators for PECTATE POTASSIUM: A Comparative Analysis for Scientific Selection


Higher Calcium Affinity and Gelation Enthalpy of Pectate Over Alginate: Comparative Biophysical Data

PECTATE POTASSIUM (as the pectate polyanion) demonstrates a quantitatively higher affinity for calcium ions compared to alginate. Dilatometric and microcalorimetric analyses show that the enthalpy and entropy changes associated with calcium binding and subsequent gelation are larger for pectate [1]. This indicates a more energetically favorable interaction, leading to distinct gel formation kinetics and final network properties.

Ionotropic Gelation Biopolymer Chemistry Rheology

Distinct Gelation Behavior and Higher Viscosity of Pectate vs. Alginate at High Calcium Concentrations

Rheological studies directly comparing pectate and alginate gels reveal significant differences in their behavior. Pectate gels were found to be more sensitive to calcium ions, and at high calcium concentrations, the Newtonian viscosity of the pectate gel was much higher than that of alginate gels [1]. These differences are attributed to the structure and molecular weight of the two polymers.

Rheology Hydrocolloid Gels Viscosity

Enabling Reduced-Sodium Formulations: A Distinct Functional Advantage of the Potassium Salt

PECTATE POTASSIUM offers a distinct advantage in food applications where sodium reduction is a formulation goal . As a direct alternative to sodium pectate, it provides similar gelling, thickening, and stabilizing functionalities without contributing to the sodium content of the final product, enabling the creation of reduced-sodium food items while maintaining desired textural properties.

Food Science Formulation Chemistry Sodium Reduction

Strategic Application Scenarios for PECTATE POTASSIUM Driven by Its Unique Performance Profile


Research on Ionotropic Gelation Mechanisms: Comparative Studies with Alginate

For academic and industrial research labs investigating the fundamental steps of ionotropic gelation, PECTATE POTASSIUM is an essential comparator. Its distinct thermodynamic and rheological response to calcium ions, as evidenced by larger calorimetric changes and higher viscosity compared to alginate, makes it a key tool for studying polymer-cation interactions and developing advanced biopolymer gels [1].

Glycobiology Research: Studying Plant Cell Wall Polysaccharides

As a primary component of plant cell wall pectins, PECTATE POTASSIUM (polygalacturonic acid potassium salt) is a critical biochemical reagent for glycobiology research. Its use is essential for studies on pectin structure, degradation by fungal polygalacturonases, and the function of polygalacturonase-inhibiting peptides (PGIP) [1].

Formulation of Reduced-Sodium Food Products

In food product development, particularly for jams, jellies, and fruit-based products, PECTATE POTASSIUM is the preferred choice over sodium pectate when a 'reduced-sodium' or 'low-sodium' label is desired. It provides the necessary gelling, thickening, and stabilizing properties without increasing the sodium content, addressing both functional and nutritional requirements [1].

Specialty Gels Requiring High Calcium Sensitivity and Viscosity

Industrial processes that demand a gelling agent with high sensitivity to calcium and the ability to achieve very high viscosities can leverage the unique rheological profile of PECTATE POTASSIUM. Its performance advantage over alginate in high-calcium environments makes it suitable for specialized applications in food technology, biomedicine, and pharmaceuticals where such rheological control is paramount [1].

Technical Documentation Hub

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22 linked technical documents
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